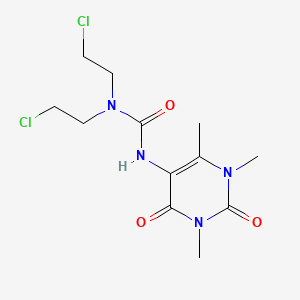
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is a synthetic organic compound that features a urea backbone substituted with chloroethyl and trimethyl-dioxopyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-amine with 1,1-bis(2-chloroethyl)urea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a bis(2-aminoethyl) derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1,1-Bis(2-chloroethyl)urea: Lacks the trimethyl-dioxopyrimidinyl group.
1,1-Bis(2-chloroethyl)-3-(2,6-dioxopyrimidin-5-yl)urea: Similar structure but without the trimethyl groups.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is unique due to the presence of both chloroethyl and trimethyl-dioxopyrimidinyl groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
93042-74-1 |
|---|---|
分子式 |
C12H18Cl2N4O3 |
分子量 |
337.20 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea |
InChI |
InChI=1S/C12H18Cl2N4O3/c1-8-9(10(19)17(3)12(21)16(8)2)15-11(20)18(6-4-13)7-5-14/h4-7H2,1-3H3,(H,15,20) |
InChI 键 |
UBTFJSPZLBHHLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
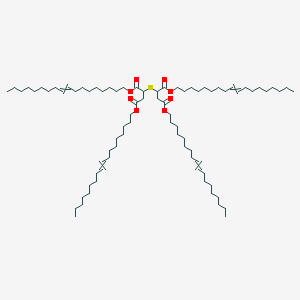
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
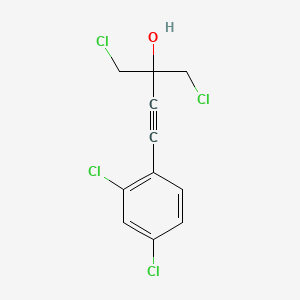
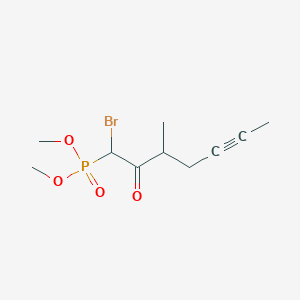
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
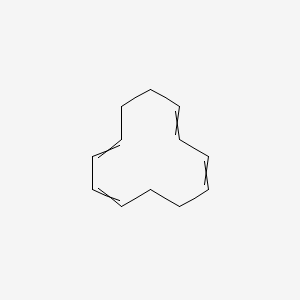
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
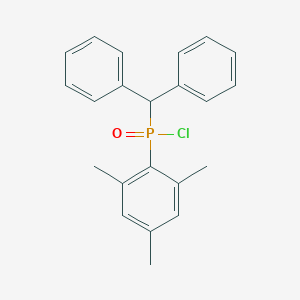
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
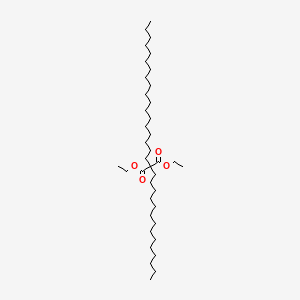
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

